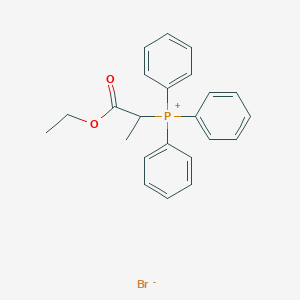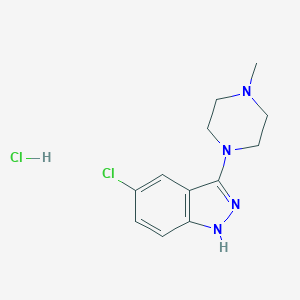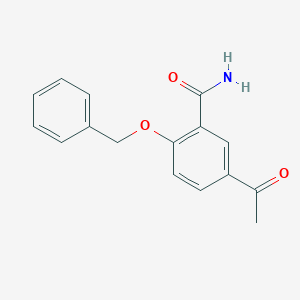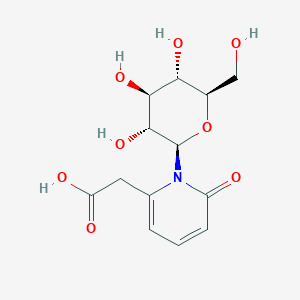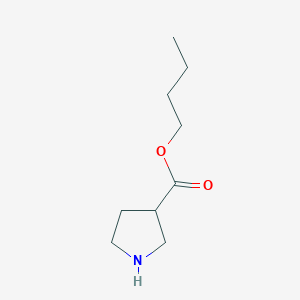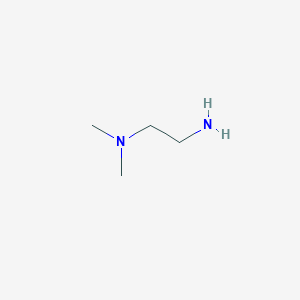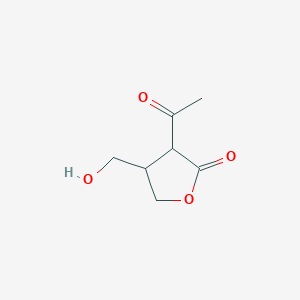
1-Bromo-4-iodobenzene
Overview
Description
Synthesis Analysis
1-Bromo-4-iodobenzene can be synthesized through various methods, including the CuI-catalyzed domino process, which leads to the formation of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and β-keto esters. This method highlights the compound's utility in constructing complex aromatic systems via intermolecular C-C bond formation followed by intramolecular C-O bond formation, demonstrating its value in organic synthesis (Lu et al., 2007).
Molecular Structure Analysis
The molecular structure of this compound, featuring bromine and iodine atoms attached to a benzene ring, is foundational for its reactivity and application in organic chemistry. Its structure facilitates various chemical reactions, serving as a precursor for creating highly functionalized aromatic compounds through selective halogenation and coupling reactions.
Chemical Reactions and Properties
This compound undergoes numerous chemical reactions, including but not limited to coupling reactions, halogen exchange, and nucleophilic substitution, due to the presence of reactive halogens. Efficient methods have been developed for synthesizing valuable 1,2-dibromobenzenes, showcasing the compound's versatility as a precursor for further organic transformations (Diemer et al., 2011).
Scientific Research Applications
Synthesis of Benzofurans :
- 1-Bromo-4-iodobenzene has been used in the CuI-catalyzed synthesis of 2,3-disubstituted benzofurans, a process that involves both intermolecular C-C bond formation and subsequent intramolecular C-O bond formation (Lu, Wang, Zhang, & Ma, 2007).
Intermediates in Organic Transformations :
- It acts as a valuable precursor for various organic transformations, especially those involving the formation of benzynes, an important intermediate in organic chemistry (Diemer, Leroux, & Colobert, 2011).
Vapor Pressure and Thermodynamic Properties :
- Studies on this compound have also focused on its vapor pressure data and thermodynamic properties, important for understanding its physical behavior and applications (Oonk, Van Der Linde, Huinink, & Blok, 1998).
Thermochemistry of Halogen-Substituted Compounds :
- The thermochemistry of this compound, along with other halogen-substituted compounds, has been extensively studied to evaluate their vapor pressures, vaporization, fusion, and sublimation enthalpies, contributing to the broader understanding of halogen-substituted compounds in various states (Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, & Zherikova, 2015).
In Synthesis of Specialized Organic Compounds :
- It has been employed in the synthesis of specialized organic compounds, like 4-(1-naphthyl) phenyl boronic acid, using a Suzuki coupling reaction (Yao-bing, 2010).
In Domino Reactions :
- Another application includes its use in Cu(I)-catalyzed domino reactions with 1,3-cyclohexanediones for synthesizing 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones, demonstrating its versatility in domino processes involving multiple bond formations (Aljaar, Malakar, Conrad, Strobel, Schleid, & Beifuss, 2012).
Mechanism of Action
Target of Action
1-Bromo-4-iodobenzene is a mixed aryl halide, containing both bromine and iodine atoms . The primary targets of this compound are terminal acetylenes in the Sonogashira coupling reaction .
Mode of Action
The iodine end of this compound can selectively couple to a terminal acetylene, leaving the bromine end unreacted . This selective coupling is due to the higher reactivity of aryl iodides compared to aryl bromides .
Biochemical Pathways
The Sonogashira coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne to form a conjugated enyne . The iodine end of this compound can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted .
Pharmacokinetics
It’s known that the compound is insoluble in water but soluble in most organic solvents . This suggests that its bioavailability could be influenced by the presence of certain solvents.
Result of Action
The result of the action of this compound is the formation of a conjugated enyne through the Sonogashira coupling reaction . For example, two equivalents of this compound can couple to trimethylsilylacetylene in a room temperature symmetrical Sonogashira coupling to form bis(4-bromophenyl)acetylene .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a suitable solvent . The Sonogashira coupling reaction, for instance, is performed at room temperature . Additionally, the compound’s solubility in organic solvents can affect its reactivity and stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-bromo-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrI/c7-5-1-3-6(8)4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCUXODGPMAHRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060433 | |
| Record name | Benzene, 1-bromo-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 1-Bromo-4-iodobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19329 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | 1-Bromo-4-iodobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19329 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
589-87-7 | |
| Record name | 1-Bromo-4-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-4-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-4-iodobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8033 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-bromo-4-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-bromo-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-IODOBROMOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9LDG2XS7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 1-bromo-4-iodobenzene in chemical synthesis?
A1: this compound serves as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. [, , , , ] This compound allows for the selective introduction of aryl or alkynyl groups at either the bromine or iodine position, enabling the construction of diverse biaryl and alkynylbenzene derivatives. []
Q2: Can you describe a specific example of this compound's use in synthesizing complex molecules?
A2: Researchers have employed this compound in the synthesis of triphenylamine-modified arylates and ketones. [] The process involves sequential reactions: first, an Ullmann reaction with diphenylamine targets the iodine, followed by a palladium-catalyzed Suzuki coupling with aryl bromides at the bromine position. This example highlights the compound's utility in multi-step synthesis.
Q3: How does the presence of both bromine and iodine in this compound offer advantages in synthesis?
A3: The differing reactivity of bromine and iodine allows for chemoselective reactions. Zirconocene-mediated synthesis of 1,4-bis(alkynyl)benzenes leverages this, first reacting at the iodine, followed by Sonogashira coupling at the bromine position. [] This sequential functionalization is crucial for building specific complex structures.
Q4: Beyond its role as a synthetic building block, does this compound find applications in analytical chemistry?
A4: Yes, this compound has proven valuable in analytical techniques like GC-ICP-MS. [] Due to its known bromine and iodine content, it serves as a reliable standard for compound-independent calibrations, enabling the quantification of halogenated organic species in complex matrices like wastewater.
Q5: Has this compound been explored in the context of materials science?
A5: Research indicates its use in developing organic donor-acceptor co-crystals for potential applications in luminescent materials. [] When co-crystallized with electron-rich aromatic donors, this compound influences charge-transfer interactions, leading to ambient phosphorescence. This highlights its potential in materials with tunable optical properties.
Q6: What thermodynamic properties of this compound have been studied?
A6: Precise vapor pressure measurements of crystalline this compound have been conducted over a range of temperatures. [] From these data, crucial thermodynamic parameters such as sublimation enthalpy (ΔcrgHm° = 78.53 kJ·mol−1) and Gibbs free energy (ΔcrgGm° = −1497 J·mol−1) at 298.15 K have been determined. [] These findings contribute to understanding its physical behavior.
Q7: Are there alternative synthetic routes to this compound?
A7: While commercially available, research describes a “novel moderate synthetic method” for this compound. [] Specific details about this method are not elaborated upon, but its mention suggests ongoing efforts to optimize its production, potentially impacting its accessibility and cost-effectiveness.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



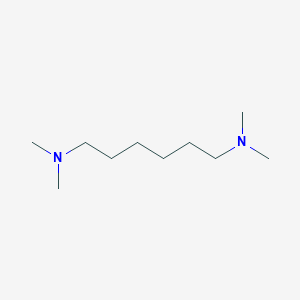
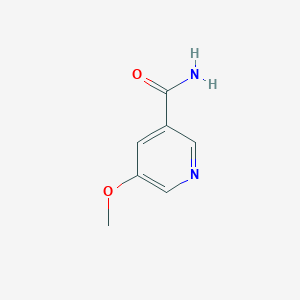
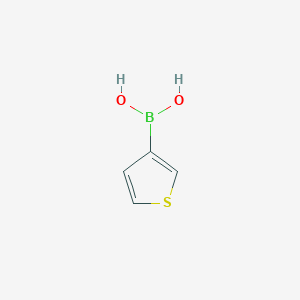

![6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B50014.png)
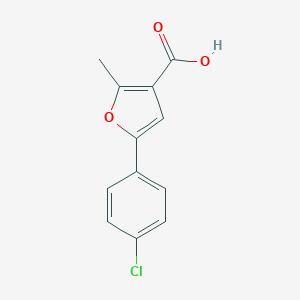
![5-[(1R)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50017.png)
